molecular formula C29H36O9 B1233049 Roridin J CAS No. 74072-83-6

Roridin J

Cat. No. B1233049
CAS RN: 74072-83-6
M. Wt: 528.6 g/mol
InChI Key: MCGWYAODOJPYQT-VUSCAAFMSA-N
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Description

Roridin J is a type of macrocyclic trichothecene, a group of compounds produced by the fungus Myrothecium verrucaria . Macrocyclic trichothecenes are known for their diverse structures and biological activities .


Molecular Structure Analysis

The molecular structure of Roridin J has been confirmed through various experiments including NOE experiments, NMR analysis, and molecular modeling . These experiments revealed its stereogenic carbon configurations .

Scientific Research Applications

Stereochemical Analysis

Roridin J has been the subject of extensive stereochemical research. Matsumoto et al. (2017) revised its configuration through nuclear Overhauser effect (NOE) experiments, NMR analysis, and molecular modeling calculations. They provided a detailed structural characterization of Roridin J, highlighting its (2′ E, 5′ R, 6′ S, 7′ E, 9′ Z, 13′ S) form. This type of research is crucial for understanding the molecular structure and potential applications of compounds like Roridin J in various scientific fields (Matsumoto et al., 2017).

Enzyme Immunoassay Development

The development of enzyme immunoassays using Roridin J has been explored. For instance, Märtlbauer et al. (1988) prepared antisera against Roridin A, which showed cross-reactivity with Roridin J. This kind of research is significant for the development of sensitive detection methods for trichothecenes like Roridin J in various samples, which is important in fields like toxicology and environmental monitoring (Märtlbauer et al., 1988).

Antifungal Activity

Research has shown that compounds similar to Roridin J possess antifungal properties. Xie et al. (2008) discovered that macrocyclic trichothecenes like Roridin A and Roridin D, produced by Myrothecium sp., have potential as inhibitors against the plant pathogen Sclerotinia sclerotiorum. This indicates that Roridin J, being a macrocyclic trichothecene, could potentially have similar antifungal applications (Xie et al., 2008).

Cytotoxic Properties

Research into the cytotoxic properties of macrocyclic trichothecenes, including Roridin J, has been conducted. Yu et al. (2002) isolated Roridin J from Calcarisporium arbuscula and evaluated its cytotoxic activities. Such studies contribute to the understanding of the potential use of these compounds in medical research, particularly in the context of cancer research (Yu et al., 2002).

Safety and Hazards

Roridin J is considered harmful if swallowed . It’s recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of ingestion, immediate medical attention is advised .

Future Directions

Macrocyclic trichothecenes, including Roridin J, are becoming a research hotspot due to their diverse structures and biological activities . They have great potential to be developed as antitumor agents . Future research could focus on further understanding the biosynthetic pathway of these compounds and exploring their potential therapeutic applications .

properties

IUPAC Name

(12Z,19Z,21Z)-14-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O9/c1-16-9-10-28-14-33-24(31)12-17(2)25(32)26-35-18(3)19(36-26)7-5-6-8-23(30)38-20-13-22(37-21(28)11-16)29(15-34-29)27(20,28)4/h5-8,11-12,18-22,25-26,32H,9-10,13-15H2,1-4H3/b7-5-,8-6-,17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGWYAODOJPYQT-VUSCAAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(C(C(O1)O2)O)C)C)CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2/C=C\C=C/C(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)/C=C(\C(C(O1)O2)O)/C)C)CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Roridin J

CAS RN

74072-83-6
Record name RORIDIN J
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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